Benidipine Hydrochloride

Beschreibung

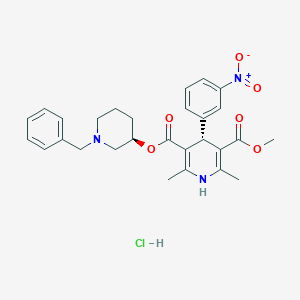

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILKDKRQBYMKQX-MIPPOABVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049050 |

Source

|

| Record name | rac Benidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91599-74-5 |

Source

|

| Record name | Benidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091599745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rac Benidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A6746FWDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benidipine Hydrochloride: A Technical Guide to its Mechanism of Action on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benidipine hydrochloride is a potent, long-acting dihydropyridine (DHP) derivative that functions as a calcium channel blocker, primarily indicated for the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is rooted in a multi-faceted mechanism of action, distinguished by its potent inhibition of L-type voltage-gated calcium channels (Cav1.x).[3] This guide provides an in-depth technical overview of benidipine's interaction with L-type calcium channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular pathways. Beyond its principal L-type channel antagonism, this document also explores its unique triple-blocking action on T-type and N-type calcium channels, which contributes to its broad cardioprotective and renoprotective effects.[2][4][5]

Core Mechanism of Action: L-type Calcium Channel Blockade

The primary antihypertensive and anti-anginal effects of this compound are achieved through the potent and specific blockade of L-type voltage-dependent calcium channels (LVDCCs).[1][3] These channels are critical for regulating the influx of extracellular calcium (Ca2+) into cells, a fundamental process for muscle contraction.

Molecular Interaction:

L-type calcium channels are abundant in vascular smooth muscle cells (VSMCs) and cardiac myocytes.[1] When the cell membrane depolarizes, these channels open, allowing Ca2+ to enter the cell. In VSMCs, the influx of Ca2+ leads to the formation of a Ca2+-calmodulin complex. This complex activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chain, triggering the interaction of actin and myosin filaments and resulting in muscle contraction and vasoconstriction.

Benidipine, as a dihydropyridine derivative, exhibits a high affinity for the DHP binding site on the α1 subunit of the L-type calcium channel.[2] Cryo-electron microscopy studies have revealed that benidipine is located in the fenestration site between domain III and domain IV of the channel.[6] Its hydrophobic phenylpiperidine sidechain is positioned at the exterior of the pore domain, nestled within a hydrophobic pocket formed by helices S5DIII, S6DIII, and S6DIV.[6] By binding to this site, benidipine allosterically modulates the channel, stabilizing it in a closed or inactivated state. This prevents the channel from opening in response to membrane depolarization, thereby inhibiting the influx of Ca2+.[1][6]

The reduction in intracellular Ca2+ concentration prevents the activation of MLCK, leading to the relaxation of vascular smooth muscle.[1] This vasodilation decreases peripheral vascular resistance, which is the primary mechanism for its blood pressure-lowering effect.[1][7] In coronary arteries, this vasodilation improves blood flow and oxygen supply to the myocardium, alleviating the symptoms of angina pectoris.[1]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benidipine - Wikipedia [en.wikipedia.org]

- 5. The L-, N-, and T-type triple calcium channel blocker benidipine acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

Benidipine Hydrochloride's Molecular Signaling in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benidipine hydrochloride, a long-acting dihydropyridine calcium channel blocker, is recognized for its antihypertensive properties. Beyond its primary function of inhibiting Ca2+ influx through L-type voltage-dependent calcium channels, benidipine exhibits significant protective effects on vascular endothelial cells.[1] These effects are crucial in mitigating endothelial dysfunction, a key factor in the pathogenesis of atherosclerosis. This technical guide provides an in-depth exploration of the molecular signaling pathways through which this compound exerts its beneficial effects on endothelial cells.

Core Signaling Pathways

Benidipine's vasculoprotective effects are multifaceted, primarily revolving around the enhancement of nitric oxide (NO) bioavailability, anti-inflammatory actions, and antioxidant properties. These effects are often independent of its L-type calcium channel blockade, as endothelial cells do not prominently express these channels.[2]

Nitric Oxide (NO) Signaling Pathway

Benidipine plays a pivotal role in promoting the production of nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health. The primary mechanism involves the upregulation and activation of endothelial nitric oxide synthase (eNOS).

-

eNOS Expression and Activity: Studies have shown that benidipine, at concentrations ranging from 0.3 to 10 microM, augments the expression of eNOS and enhances its enzymatic activity in human umbilical vein endothelial cells (HUVECs).[3] This leads to an increased production of NO and subsequent accumulation of cyclic guanosine monophosphate (cGMP), the second messenger of NO.[3]

-

PI3K/Akt Pathway Involvement: The activation of eNOS by benidipine is, at least in part, mediated by the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Benidipine treatment has been shown to augment the phosphorylation of Akt, a key upstream kinase of eNOS.[4] The activation of this pathway is crucial for the endothelial differentiation of endothelial progenitor cells, contributing to endothelial protection.[4]

References

- 1. Calcium Channel Blocker and Rho-associated Kinase Activity in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho Kinase Inhibition Improves Endothelial Function in Human Subjects With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benidipine, a dihydropyridine-calcium channel blocker, prevents lysophosphatidylcholine-induced injury and reactive oxygen species production in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Benidipine Hydrochloride: A Technical Guide to Synthesis and Process Impurity Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of benidipine hydrochloride, a potent calcium channel blocker, and a detailed analysis of the process-related impurities that can arise during its manufacture. Understanding the formation and characteristics of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product.

Synthesis of this compound

The commercial synthesis of this compound, an antihypertensive agent, is a multi-step process that requires careful control to ensure high purity of the final active pharmaceutical ingredient (API). The primary route of synthesis involves the condensation of key intermediates to form the dihydropyridine ring structure characteristic of this class of drugs.

A common synthetic pathway starts with the preparation of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1). This intermediate is then reacted with (R)-1-benzyl-3-piperidinol (Ben-2) to yield benidipine. The reaction typically produces a mixture of diastereomers, α-benidipine and β-benidipine, from which the desired α-isomer is isolated and converted to its hydrochloride salt.[1][2]

Experimental Protocol: Synthesis of α-Benidipine Hydrochloride

A suspension of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1) (1.00 equivalent) is prepared in a 4:1 mixture of dichloromethane and dimethylformamide. The suspension is cooled to a temperature of 0–5 °C. To this cooled mixture, thionyl chloride (1.20 equivalents) is added, and the reaction is stirred for one hour. Following this, (R)-1-benzyl-3-piperidinol (Ben-2) (1.10 equivalents) is introduced, and the mixture is stirred for an additional two hours at 0–5 °C and then for one hour at 25 °C. The reaction is quenched by the addition of water. The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under vacuum. The resulting crude product is purified through recrystallization from a mixture of ethanol and acetone to yield pharmaceutical-grade α-benidipine hydrochloride as a yellowish crystalline powder with an overall yield of approximately 45%.[1] Another patented method describes a process involving the formation of a mixed acid anhydride, which then reacts with N-benzyl-3-hydroxypiperidine to produce benidipine, with a reported yield of 46.7% and a purity of 99.76% by HPLC.[3][4]

Process-Related Impurities

During the synthesis and storage of this compound, several process-related impurities and degradation products can be formed. The identification, synthesis, and characterization of these impurities are crucial for setting appropriate specifications for the drug substance and ensuring its quality.

Key process impurities that have been identified include:

-

β-Isomer (β-Benidipine): A diastereomer of the active α-benidipine.[1]

-

Ben-ox (Oxidation Impurity): Formed by the aromatization of the 1,4-dihydropyridine ring to a pyridine ring.[2]

-

Ben-desbenzyl: The product of the debenzylation of benidipine.

-

Ben-bis: A bis-substituted impurity.

-

Ben-1: The starting material, which can remain as a residual impurity.[2]

-

Ben-2: The reagent 1-benzylpiperidin-3-ol, which can also be present as a residual impurity.[2][5]

Formation Pathways of Key Impurities

The formation of these impurities can be attributed to side reactions during the synthesis or degradation of the benidipine molecule under various stress conditions. For instance, the Ben-ox impurity is rarely found in the crude product but can be observed during stability studies, indicating its formation through oxidation.[2] Forced degradation studies have shown that benidipine degrades under hydrolytic (acidic, alkaline, and neutral), oxidative, and photolytic conditions, leading to the formation of numerous degradation products.[6][7]

Synthesis and Characterization of Impurities

To accurately quantify and control process impurities, reference standards for each are required. These are typically prepared by targeted synthesis.

To a suspension of this compound (1.00 equivalent) in acetone, Jones reagent is added at a temperature of 0–5 °C. The reaction is monitored by HPLC and is typically complete within one hour. Upon completion, the reaction is neutralized with a saturated aqueous solution of sodium hydrogen carbonate. The product is then extracted with ethyl acetate. The organic extract is washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated under vacuum to yield the Ben-ox impurity as a slightly yellowish, foamy powder with a yield of 97.4%.[2]

The Ben-desbenzyl impurity can be prepared from this compound, yielding a slightly yellowish powder with a 25% yield.[2]

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques used for the separation and quantification of benidipine and its process-related impurities.[8] Stability-indicating methods have been developed to separate the drug from its degradation products formed under various stress conditions.[6][7]

HPLC Method for Related Substances

A typical HPLC method for the analysis of related substances in this compound utilizes a C18 column with a gradient elution program. The mobile phase often consists of a phosphate buffer and an organic modifier like acetonitrile. Detection is typically performed using a UV detector at 237 nm.[2] A separate HPLC method has been developed for the detection of the polar impurity Ben-2, using a C1 column and a different gradient program.[2]

Stress Testing and Stability Studies

Forced degradation studies are essential to understand the stability of the drug substance and to develop stability-indicating analytical methods. Benidipine has been subjected to stress conditions including neutral, acidic, and basic hydrolysis, oxidation, and photolysis.[7] These studies have revealed that the most significant degradation occurs under oxidative conditions.[9] A study identified a total of fourteen degradation products under various stress conditions, including four hydrolytic, eight oxidative, and four photolytic degradation products.[6][7]

| Stress Condition | Reagents/Conditions | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | Ben-ox impurity and others |

| Alkaline Hydrolysis | 0.1 M NaOH | Multiple degradation products |

| Neutral Hydrolysis | Water | Ben-ox impurity |

| Oxidative Degradation | 30% H₂O₂ | Ben-ox impurity and others |

| Thermal Degradation | Heat | Ben-ox impurity |

| Photolytic Degradation | UV light | Photo-stable, minimal degradation |

Table 1: Summary of Forced Degradation Studies of this compound.[7]

Quantitative Data on Process Impurities

The levels of process impurities are carefully controlled in the final drug substance. The following table summarizes typical retention times and limits for key impurities.

| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Typical Limit |

| Ben-desbenzyl | 7.94 | ~0.39 | < 0.10% |

| β-Isomer | ~20.38 (α-isomer) | Varies | Not specified |

| Ben-ox | 15.89 | ~0.78 | < 0.05% (process), 0.05-0.10% (stability) |

| Ben-bis | Not specified | Not specified | Not specified |

| Ben-1 | Not specified | Not specified | Not specified |

| Ben-2 | Varies (separate method) | N/A | Specification limit 0.10% |

Table 2: Chromatographic Data and Limits for this compound Impurities.[2][10]

References

- 1. Identification, synthesis and characterization of process related impurities of this compound, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN103641774A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN103641774B - The preparation method of this compound - Google Patents [patents.google.com]

- 5. Identification, synthesis and characterization of process related impurities of this compound, stress-testing/stability studies and HPLC/UPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjpmr.com [wjpmr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In Vitro Antioxidant Properties of Benidipine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benidipine hydrochloride, a third-generation dihydropyridine calcium channel blocker, is widely recognized for its antihypertensive effects. Beyond its primary mechanism of action, a growing body of evidence from in vitro studies has illuminated its significant antioxidant properties. This technical guide provides an in-depth investigation into the antioxidant activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. The evidence presented herein consolidates the understanding of benidipine's capacity to mitigate oxidative stress through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, reduction of lipid peroxidation, and modulation of endogenous antioxidant enzyme systems. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of cardiovascular diseases, including hypertension and atherosclerosis. This compound, in addition to its role as a potent L, T, and N-type calcium channel blocker, has demonstrated notable antioxidant capabilities in various experimental settings.[1][2] These properties are attributed to its chemical structure and its influence on cellular signaling pathways involved in ROS generation.[1][3] This guide synthesizes the current in vitro evidence of this compound's antioxidant effects.

Mechanisms of Antioxidant Action

The antioxidant effects of this compound are multifaceted, primarily revolving around the inhibition of ROS production and the enhancement of cellular antioxidant defenses.

Inhibition of NADPH Oxidase

A primary source of ROS in vascular cells is the NADPH oxidase (NOX) enzyme complex. Benidipine has been shown to concentration-dependently suppress ROS production in various cell types, including polymorphonuclear leukocytes.[3] This inhibitory action is, at least in part, mediated by the partial inhibition of intracellular Ca2+ elevation, protein kinase C (PKC) activation, and the subsequent activation of NADPH oxidase.[3] By attenuating the activity of this key ROS-producing enzyme, benidipine effectively reduces the cellular oxidative burden.

Reduction of Lipid Peroxidation

Lipid peroxidation, a chain reaction of oxidative degradation of lipids, leads to cell membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA). Multiple studies have demonstrated that benidipine inhibits lipid peroxidation.[1] A common method to quantify this is by measuring thiobarbituric acid reactive substances (TBARS), where a decrease in TBARS levels indicates reduced lipid peroxidation.[4]

Effects on Endogenous Antioxidant Enzymes

Benidipine has also been observed to positively influence the activity of endogenous antioxidant enzymes. Studies have shown that treatment with benidipine can lead to an improvement in the activity of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).[5][6] These enzymes are critical components of the cellular antioxidant defense system, responsible for detoxifying peroxides and superoxide radicals, respectively.

Quantitative Data on Antioxidant Effects

While direct free-radical scavenging activity of this compound, as measured by common assays like DPPH and ABTS, is not extensively reported in the available scientific literature, its antioxidant effects have been quantified through other important metrics.

| Antioxidant Parameter | Cell/System | Key Findings | Reference(s) |

| ROS Production | Human Polymorphonuclear Leukocytes | Concentration-dependent suppression of fMLP-induced ROS production. More potent than amlodipine, azelnidipine, nitrendipine, and nifedipine. | [3] |

| Human Aortic Endothelial Cells | Inhibited lysophosphatidylcholine-stimulated ROS production at concentrations of 0.3-3 µmol/L. | [7] | |

| Lipid Peroxidation (TBARS) | Plasma of Hypertensive Patients | Significantly decreased plasma TBARS levels after treatment. | [4] |

| Antioxidant Enzyme Activity | Stroke-Prone Spontaneously Hypertensive Rats (Kidney) | Significantly improved renal glutathione peroxidase (GSH-Px) activity. | [5][6] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the antioxidant properties of this compound.

Measurement of Reactive Oxygen Species (ROS) Production

-

Assay Principle: This assay measures the production of ROS in cells, often stimulated by agents like formyl-Met-Leu-Phe (fMLP) or lysophosphatidylcholine. The detection is typically achieved using fluorescent or chemiluminescent probes that react with ROS.

-

Cell Culture and Treatment: Human polymorphonuclear leukocytes or human aortic endothelial cells are cultured under standard conditions. The cells are pre-incubated with varying concentrations of this compound before being stimulated with an ROS-inducing agent.

-

ROS Detection: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. The results are expressed as a percentage of the fluorescence in control (un-treated) cells.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

-

Assay Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

-

Sample Preparation: Cell lysates or tissue homogenates are prepared.

-

Reaction: An aliquot of the sample is mixed with a solution of TBA in an acidic medium.

-

Incubation: The mixture is heated in a boiling water bath for a specified time (e.g., 60 minutes) to allow for the reaction to occur.

-

Measurement: After cooling, the absorbance of the resulting pink chromogen is measured at a specific wavelength (typically 532 nm).

-

Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a similar standard.

Glutathione Peroxidase (GSH-Px) Activity Assay

-

Assay Principle: This is a coupled enzyme assay that indirectly measures GSH-Px activity. GSH-Px catalyzes the reduction of an organic peroxide (e.g., tert-butyl hydroperoxide) by glutathione (GSH), resulting in the formation of oxidized glutathione (GSSG). The GSSG is then recycled back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm.

-

Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, EDTA, sodium azide, GSH, glutathione reductase, and NADPH.

-

Assay Procedure: The cell lysate or purified enzyme is added to the reaction mixture and the reaction is initiated by the addition of the peroxide substrate.

-

Measurement: The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

Calculation: The GSH-Px activity is calculated from the rate of NADPH consumption and is typically expressed as units of activity per milligram of protein.

Superoxide Dismutase (SOD) Activity Assay

-

Assay Principle: This assay is based on the ability of SOD to inhibit the reduction of a detector molecule by superoxide radicals. A common method involves the xanthine/xanthine oxidase system to generate superoxide radicals, which then reduce a tetrazolium salt (e.g., WST-1 or NBT) to a colored formazan product. SOD competes for the superoxide radicals, thereby inhibiting the colorimetric reaction.

-

Reaction Mixture: The reaction mixture contains a buffer, xanthine, the tetrazolium salt, and the cell lysate or enzyme sample.

-

Assay Procedure: The reaction is initiated by the addition of xanthine oxidase.

-

Measurement: The formation of the colored formazan product is measured spectrophotometrically at a specific wavelength (e.g., 450 nm for WST-1).

-

Calculation: The SOD activity is determined by measuring the percentage of inhibition of the formazan formation rate and is expressed as units of activity per milligram of protein.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Benidipine-Mediated Inhibition of NADPH Oxidase

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benidipine, an anti-hypertensive drug, inhibits reactive oxygen species production in polymorphonuclear leukocytes and oxidative stress in salt-loaded stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidative effects of this compound in patients with hypertension independent of antihypertensive effects. Relationship between blood pressure and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on antioxidant enzyme activity in stroke-prone spontaneous hypertensive rats (SHR-SP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on antioxidant enzyme activity in stroke‐prone spontaneous hypertensive rats (SHR‐SP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benidipine, a dihydropyridine-calcium channel blocker, prevents lysophosphatidylcholine-induced injury and reactive oxygen species production in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anti-inflammatory Activity of Benidipine Hydrochloride in Macrophages

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of benidipine hydrochloride, a calcium channel blocker, with a specific focus on its effects on macrophage activity. This document details the molecular mechanisms, key signaling pathways, and experimental methodologies used to elucidate its therapeutic potential in inflammatory conditions.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key cells of the innate immune system, play a central role in initiating and resolving inflammation. Their activation by stimuli such as lipopolysaccharide (LPS) triggers the production of pro-inflammatory cytokines and mediators. This compound has been shown to possess anti-inflammatory properties beyond its primary use as an antihypertensive agent.[1][2] This guide explores the scientific evidence for this compound's anti-inflammatory effects in macrophages, providing detailed experimental protocols and quantitative data for researchers in the field.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects on macrophages primarily by inhibiting key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators. The primary mechanism involves the modulation of the NF-κB signaling pathway and the subsequent inhibition of the NLRP3 inflammasome.[3][4] Additionally, this compound has been observed to decrease the generation of reactive oxygen species (ROS), further contributing to its anti-inflammatory profile.[3][5]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound on macrophage inflammation.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Activated J774.2 Macrophages

| Treatment | IL-12p40 (pg/mL) | TNF-α (pg/mL) | GM-CSF (pg/mL) | IL-6 (pg/mL) |

| Control | Undetectable | Undetectable | Undetectable | Undetectable |

| LPS (1 µg/mL) | ~1200 | ~3500 | ~150 | ~4500 |

| LPS + Benidipine (1 µg/mL) | ~900 | ~2800 | ~120 | ~3500 |

| LPS + Benidipine (2 µg/mL) | ~700 | ~2200 | ~100 | ~2800 |

| LPS + Benidipine (5 µg/mL) | ~500 | ~1500 | ~80 | ~2000 |

| LPS + Benidipine (10 µg/mL) | ~300 | ~1000 | ~60 | ~1500 |

Data adapted from Servi H, et al. Naunyn Schmiedebergs Arch Pharmacol. 2024.[1][6][7][8]

Table 2: Effect of this compound on NLRP3 Inflammasome Components and IL-1β in LPS+ATP-Stimulated THP-1 Macrophages

| Treatment | Relative NLRP3 mRNA Expression | Relative ASC mRNA Expression | Relative Caspase-1 mRNA Expression | IL-1β Secretion (pg/mL) |

| Control | 1.0 | 1.0 | 1.0 | ~50 |

| LPS + ATP | ~4.5 | ~3.0 | ~2.5 | ~400 |

| LPS + ATP + Benidipine (10 µM) | ~3.0 | ~2.0 | ~1.8 | ~250 |

| LPS + ATP + Benidipine (20 µM) | ~2.0 | ~1.5 | ~1.2 | ~150 |

| LPS + ATP + Benidipine (40 µM) | ~1.2 | ~1.1 | ~1.0 | ~100 |

Data adapted from Huo M, et al. J Inflamm Res. 2024.[3][4][9][10]

Table 3: Effect of this compound on NF-κB p65 Phosphorylation and ROS Production in LPS-Stimulated THP-1 Macrophages

| Treatment | Relative p-p65/p65 Protein Expression | Relative ROS Fluorescence Intensity |

| Control | 1.0 | 1.0 |

| LPS | ~3.5 | ~4.0 |

| LPS + Benidipine (10 µM) | ~2.5 | ~3.0 |

| LPS + Benidipine (20 µM) | ~1.8 | ~2.2 |

| LPS + Benidipine (40 µM) | ~1.2 | ~1.5 |

Data adapted from Huo M, et al. J Inflamm Res. 2024.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Macrophage Differentiation

a. J774.2 Murine Macrophage Cell Line:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged every 2-3 days when they reach 80-90% confluency.

b. THP-1 Human Monocytic Cell Line Differentiation:

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, the medium is replaced with fresh PMA-free medium, and the cells are allowed to rest for 24 hours before subsequent experiments.

LPS-Induced Inflammatory Model

-

Stimulation: Differentiated macrophages are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Treatment: Lipopolysaccharide (LPS) from E. coli is then added to the culture medium at a final concentration of 1 µg/mL.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours for cytokine measurements) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.[1][3]

-

The plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

-

Procedure:

-

Culture supernatants are collected after the treatment period.

-

Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12p40) are used according to the manufacturer's instructions.

-

Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

The supernatants and standards are added to the wells and incubated.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.

-

Quantitative Real-Time PCR (qPCR)

-

Principle: qPCR is used to measure the mRNA expression levels of target genes.

-

Procedure:

-

Total RNA is extracted from the macrophages using a suitable RNA isolation kit.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qPCR is performed using a qPCR machine with SYBR Green or TaqMan probes for the genes of interest (e.g., NLRP3, ASC, Caspase-1, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

-

Western Blotting

-

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate.

-

Procedure:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., NLRP3, ASC, Caspase-1, p-p65, p65, β-actin) overnight at 4°C.

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using image analysis software and normalized to a loading control.

-

Immunofluorescence

-

Principle: Immunofluorescence is used to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.

-

Procedure:

-

Cells are grown on coverslips and subjected to the desired treatments.

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Cells are blocked with a blocking solution (e.g., 5% BSA in PBS).

-

Cells are incubated with a primary antibody against NF-κB p65.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

The nuclei are counterstained with DAPI.

-

The coverslips are mounted on slides, and images are captured using a fluorescence microscope.

-

Reactive Oxygen Species (ROS) Detection

-

Principle: The production of intracellular ROS is measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).

-

Procedure (Flow Cytometry):

-

After treatment, cells are harvested and washed with PBS.

-

Cells are incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

The fluorescence intensity is analyzed using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

-

Procedure (Fluorescence Microscopy):

-

Cells grown on coverslips are treated and then incubated with DCFH-DA as described above.

-

The cells are washed and then visualized under a fluorescence microscope.

-

Mandatory Visualizations

Caption: Signaling pathway of this compound's anti-inflammatory effect.

Caption: General experimental workflow for studying benidipine's effects.

References

- 1. M1 and M2 macrophages derived from THP-1 cells differentially modulate the response of cancer cells to etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Polarization of THP-1-Derived Macrophage by Magnesium and MAGT1 Inhibition in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Benidipine, an anti-hypertensive drug, inhibits reactive oxygen species production in polymorphonuclear leukocytes and oxidative stress in salt-loaded stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of this compound in LPS-activated mammalian macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of this compound in LPS-activated mammalian macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Inhibits NLRP3 Inflammasome Activation by Inhibiting LPS-Induced NF-κB Signaling in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits NLRP3 Inflammasome Activation by Inhibiting LPS-Induced NF-κB Signaling in THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Benidipine Hydrochloride: A Novel Modulator of Osteoblast Function and Bone Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Benidipine hydrochloride, a dihydropyridine calcium channel blocker primarily utilized for the management of hypertension, is increasingly being recognized for its beneficial effects on bone metabolism.[1][2] This technical guide provides a comprehensive overview of the current understanding of benidipine's impact on osteoblast function and its potential as a therapeutic agent for bone-related disorders. We delve into the molecular mechanisms, present key quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for researchers in the field.

Introduction to this compound and Bone Physiology

Benidipine is a potent, long-acting calcium channel blocker that inhibits L-type, T-type, and N-type calcium channels.[1][3] Its primary clinical application is in the treatment of hypertension and angina pectoris.[3][4] Beyond its cardiovascular effects, a growing body of evidence suggests that benidipine positively influences bone health by directly targeting osteoblasts, the cells responsible for bone formation.[2][5] This dual functionality presents a promising therapeutic avenue for elderly patients who often suffer from both hypertension and osteoporosis.[1][6]

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures.[2] The balance between bone formation by osteoblasts and bone resorption by osteoclasts is crucial for maintaining skeletal integrity.[7] Therapeutic strategies for osteoporosis often aim to either inhibit bone resorption or stimulate bone formation. Benidipine appears to primarily exert its beneficial effects on bone by promoting the latter.

Effects of this compound on Osteoblast Function

In vitro studies using various osteoblastic cell lines, such as mouse MC3T3-E1 pre-osteoblast cells and bone marrow stromal cells (BMSCs), have consistently demonstrated the pro-osteogenic effects of benidipine.[1][8]

Osteoblast Proliferation

Benidipine has been shown to promote the proliferation of osteoblasts in a dose-dependent manner.[1][2] The MTT assay, a colorimetric assay for assessing cell metabolic activity, has been used to demonstrate that benidipine at concentrations ranging from 1x10⁻⁹ M to 1x10⁻⁶ M significantly enhances the proliferation of MC3T3-E1 cells.[2][9] This proliferative effect provides a larger pool of osteoblasts for subsequent differentiation and bone matrix synthesis.[1]

Osteoblast Differentiation

A hallmark of osteoblast differentiation is the expression and activity of alkaline phosphatase (ALP), an early marker of osteogenic commitment.[5][7] Benidipine treatment has been consistently shown to increase ALP activity in osteoblastic cells.[1][5] This effect is observed in a time-dependent manner, with noticeable increases after 10 and 14 days of treatment.[1] Furthermore, benidipine upregulates the transcription of the ALP gene.[5]

Matrix Mineralization

Mature osteoblasts are responsible for the deposition of a mineralized extracellular matrix, a critical step in bone formation.[5] Alizarin Red S staining, a method to visualize calcium deposits, has revealed that benidipine significantly promotes matrix mineralization in osteoblast cultures.[1][2] This effect is particularly pronounced at concentrations of 0.10 µmol/L and 1.00 µmol/L after 21 days of treatment.[1]

Upregulation of Osteogenic Gene Expression

The pro-osteogenic effects of benidipine are underpinned by its ability to upregulate the expression of key transcription factors and bone matrix proteins. Studies have shown that benidipine treatment leads to increased expression of:

-

Runt-related transcription factor 2 (Runx2): A master regulator of osteoblast differentiation.[1][2][9]

-

Bone Morphogenetic Protein 2 (BMP2): A potent signaling molecule that induces osteoblast differentiation.[2][9]

-

Osteocalcin (OCN): A late marker of osteoblast differentiation and a major non-collagenous protein in the bone matrix.[1][2][9]

Signaling Pathways Implicated in Benidipine's Action

The molecular mechanisms by which benidipine promotes osteogenesis are being actively investigated. Current evidence points to the involvement of the BMP/Smad and WNT/β-catenin signaling pathways.

BMP/Smad Pathway

Benidipine has been shown to activate the BMP2/Smad signaling pathway.[1][6] BMP2 binding to its receptor initiates a signaling cascade that leads to the phosphorylation and nuclear translocation of Smad proteins, which in turn activate the transcription of osteogenic genes like Runx2.

WNT/β-catenin Pathway

In vivo studies using ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, have shown that benidipine treatment enhances WNT/β-catenin signaling.[8] This pathway is critical for osteoblast proliferation and differentiation. Benidipine was found to upregulate the expression of β-catenin and low-density lipoprotein receptor-related protein 5 (LRP5), a co-receptor for WNT ligands.[8]

In Vivo Evidence of Benidipine's Effects on Bone Metabolism

The positive effects of benidipine on osteoblasts observed in vitro translate to beneficial outcomes for bone health in vivo.[8] In a study using an ovariectomized (OVX) mouse model, oral administration of benidipine for three months resulted in significant improvements in bone parameters.[8] Compared to untreated OVX mice, the benidipine-treated group exhibited:

-

Increased bone mineral density (BMD)[8]

-

Thicker trabeculae[8]

-

A higher number of trabeculae in the distal femoral metaphysis[8]

These findings suggest that benidipine can protect against bone loss associated with estrogen deficiency, a major cause of postmenopausal osteoporosis.[8]

Furthermore, benidipine may also influence bone resorption. It has been suggested that benidipine could suppress osteoclast function through the OPG/RANKL/RANK pathway.[1][6] Benidipine has been shown to decrease the expression of receptor activator of nuclear factor κB ligand (RANKL) in human osteoblasts, which would in turn reduce the differentiation and activity of osteoclasts.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on osteoblast function.

Table 1: Effect of Benidipine on Osteoblast Proliferation (MC3T3-E1 cells)

| Benidipine Concentration | Effect on Proliferation | Reference |

|---|---|---|

| 1x10⁻⁹ M - 1x10⁻⁶ M | Promoted | [2][9] |

| > 1x10⁻⁶ M | Inhibitory |[2] |

Table 2: Effect of Benidipine on Alkaline Phosphatase (ALP) Activity

| Cell Type | Benidipine Concentration | Observation | Reference |

|---|---|---|---|

| Mouse Osteoblastic Cells | 0.1 - 10 nM | Increased ALP activity | [10] |

| MC3T3-E1 | 1 pM | Stimulated ALP activity | [5] |

| MC3T3-E1 | 0.01 - 1.00 µmol/L | Time-dependent increase in ALP activity |[1] |

Table 3: Effect of Benidipine on Matrix Mineralization (MC3T3-E1 cells)

| Benidipine Concentration | Duration | Observation | Reference |

|---|---|---|---|

| 0.01 µmol/L | 21 days | Significant promotion (P<0.05) | [1] |

| 0.10 µmol/L | 21 days | Significant promotion (P<0.0001) | [1] |

| 1.00 µmol/L | 21 days | Significant promotion (P<0.001) |[1] |

Table 4: Effect of Benidipine on Osteogenic Gene Expression

| Gene | Cell Type | Benidipine Concentration | Observation | Reference |

|---|---|---|---|---|

| Runx2, BMP2, OCN | MC3T3-E1 | 1x10⁻⁹ M - 1x10⁻⁶ M | Upregulated | [2][9] |

| ALP, OCN, RUNX2 | Mouse BMSCs | Not specified | Upregulated | [8] |

| β-catenin, LRP5 | Mouse BMSCs | Not specified | Upregulated |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of benidipine on osteoblast function.

Cell Culture

-

Cell Line: The mouse pre-osteoblastic cell line MC3T3-E1 is commonly used.[1][2][5]

-

Culture Medium: α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Osteogenic Induction: To induce differentiation, the culture medium is supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.[5]

Cell Proliferation Assay (MTT Assay)

-

Seed MC3T3-E1 cells in a 96-well plate at a density of 5x10³ cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound for the desired time periods (e.g., 1, 3, 5, 7 days).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay

-

Culture MC3T3-E1 cells in 24-well plates and treat with benidipine in osteogenic induction medium for 7 and 14 days.

-

Wash the cells with PBS and lyse them with 0.1% Triton X-100.

-

Centrifuge the lysates and collect the supernatant.

-

Use a commercial ALP activity assay kit to measure the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.

-

Measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA protein assay kit.

Matrix Mineralization Assay (Alizarin Red S Staining)

-

Culture MC3T3-E1 cells in 6-well plates and treat with benidipine in osteogenic induction medium for 21 days.

-

Fix the cells with 4% paraformaldehyde for 30 minutes.[11]

-

Wash the cells with distilled water and stain with 1% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.

-

Wash the plates thoroughly with distilled water to remove excess stain.

-

Visualize and photograph the mineralized nodules.

-

For quantification, destain the nodules with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Gene Expression Analysis (RT-qPCR)

-

Isolate total RNA from benidipine-treated and control cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., Runx2, BMP2, OCN, ALP) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the 2⁻ΔΔCt method.

Conclusion and Future Directions

This compound demonstrates significant potential as a dual-functional therapeutic agent for managing hypertension and promoting bone health. Its ability to enhance osteoblast proliferation, differentiation, and mineralization, coupled with its positive effects on bone mineral density in vivo, underscores its value in the context of age-related diseases.[1][8] The elucidation of its action through the BMP/Smad and WNT/β-catenin signaling pathways provides a solid foundation for further investigation.[1][8]

Future research should focus on:

-

Conducting clinical trials to validate the osteogenic effects of benidipine in human subjects with osteoporosis and hypertension.

-

Further exploring the crosstalk between benidipine's effects on calcium channels and osteogenic signaling pathways.

-

Investigating the long-term effects of benidipine on fracture risk and bone quality.

The findings summarized in this guide highlight a promising area of research that could lead to improved therapeutic strategies for patients with concurrent cardiovascular and skeletal disorders.

References

- 1. Osteogenic effects of antihypertensive drug benidipine on mouse MC3T3-E1 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the antihypertensive drug benidipine on osteoblast function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Benidipine - Wikipedia [en.wikipedia.org]

- 5. A potent 1,4-dihydropyridine L-type calcium channel blocker, benidipine, promotes osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Osteogenic effects of antihypertensive drug benidipine on mouse MC3T3-E1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bone turnover markers: Emerging tool in the management of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the 1, 4-dihydropyridine L-type calcium channel blocker benidipine on bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the antihypertensive drug benidipine on osteoblast function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound, a dihydropyridine-type calcium antagonist, on the function of mouse osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Bioanalytical Method for the Quantification of Benidipine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benidipine is a dihydropyridine calcium channel blocker recognized for its potent and long-lasting effects in treating hypertension and angina pectoris.[1][2] It uniquely blocks L, N, and T-type calcium channels, contributing to its therapeutic efficacy.[1] Accurate measurement of benidipine concentrations in human plasma is crucial for pharmacokinetic studies, dose-response assessments, and bioequivalence trials. Due to the low circulating plasma concentrations of the drug after therapeutic doses, a highly sensitive and selective analytical method is required. This application note details a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of benidipine in human plasma samples.

Principle

This method employs a liquid-liquid extraction (LLE) technique to isolate benidipine and its deuterated internal standard (IS), benidipine-d5, from the plasma matrix. The extracted samples are then separated using reversed-phase High-Performance Liquid Chromatography (HPLC). Quantification is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode, with detection performed via Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3][4]

Experimental Protocols

Materials and Reagents

-

Standards: Benidipine hydrochloride reference standard, Benidipine-d5 (Internal Standard).

-

Solvents: Acetonitrile (HPLC or MS grade), Methanol (HPLC or MS grade), Diethyl ether (Analytical grade).

-

Reagents: Ammonium acetate, Sodium hydroxide (NaOH), Formic acid, Acetic acid, Triethylamine, HPLC grade water.

-

Biological Matrix: Drug-free human plasma.

Preparation of Stock Solutions and Standards

-

Primary Stock Solutions (1 mg/mL): Prepare by dissolving the accurately weighed reference standards of benidipine and benidipine-d5 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the benidipine primary stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the benidipine-d5 primary stock solution with methanol to achieve a final concentration of approximately 100 ng/mL.

-

Calibration and Quality Control (QC) Samples: Spike appropriate amounts of the benidipine working standard solutions into blank human plasma to prepare CC and QC samples at various concentration levels (e.g., LLOQ, Low, Mid, and High QC).

Plasma Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Aliquot 1.0 mL of plasma sample (blank, CC, QC, or unknown) into a clean polypropylene tube.

-

Add a specified volume of the IS working solution (e.g., 20 µL of 100 ng/mL benidipine-d5).

-

Vortex the tube briefly.

-

To alkalinize the sample, add 1.0 mL of 5M Sodium Hydroxide (NaOH) and vortex.[3][5]

-

Add 5.0 mL of diethyl ether as the extraction solvent.[3][5][6]

-

Vortex vigorously for 2-5 minutes to ensure thorough mixing.

-

Centrifuge the samples at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (diethyl ether) into a new clean tube.

-

Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at room temperature.[3][5][6]

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., Acetonitrile/5mM Ammonium Acetate, 90:10 v/v).[3]

-

Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Caption: A step-by-step workflow of the bioanalytical method.

Instrumentation and Conditions

Liquid Chromatography Parameters

The chromatographic separation is performed on a reversed-phase C18 column.[3][4] An isocratic mobile phase is typically used for consistent and rapid elution.[3][4]

| Parameter | Condition |

| LC System | Agilent, Shimadzu, Waters, or equivalent |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 5mM Ammonium Acetate (90:10, v/v)[3][4] |

| Flow Rate | 0.2 mL/min[3][4] |

| Injection Volume | 10 µL |

| Column Temperature | 25°C (Ambient)[7] |

| Run Mode | Isocratic |

Mass Spectrometry Parameters

The analysis is conducted using a triple quadrupole mass spectrometer with an electrospray ionization source operating in positive ion mode.[4]

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 600°C |

| IonSpray Voltage | 3200 V |

| Dwell Time | 200 ms |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Benidipine | 506.0 | 174.0[3][4] |

| Benidipine-d5 (IS) | 511.0 | 179.0[3][4] |

Method Validation Summary

The method has been validated according to regulatory guidelines, demonstrating excellent performance for its intended purpose. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 0.0204 - 3.066 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.02 - 0.05 ng/mL[3][4] |

| Accuracy | 85% - 113.3%[3][6] |

| Precision (%CV) | < 13%[3] |

| Extraction Recovery | 75% - 83.6%[4] |

Conclusion

The described LC-MS/MS method provides a simple, sensitive, and accurate approach for the determination of benidipine in human plasma.[3] The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol ensures reliability and reproducibility. This method is well-suited for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic characterization and bioequivalence studies of benidipine.

References

- 1. Identification, synthesis and characterization of process related impurities of this compound, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Determination of benidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Application Notes and Protocols for Assessing the Nephroprotective Effects of Benidipine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the nephroprotective effects of benidipine, a dihydropyridine calcium channel blocker, in various animal models of kidney disease. The protocols outlined below are based on established methodologies and provide a framework for preclinical evaluation of benidipine's therapeutic potential in renal pathologies.

Overview of Benidipine's Nephroprotective Mechanisms

Benidipine exerts its nephroprotective effects through a multi-faceted mechanism of action. Primarily, it is a triple calcium channel blocker, inhibiting L-type, T-type, and N-type calcium channels.[1] This broad-spectrum calcium channel antagonism contributes to its renal benefits by:

-

Improving Renal Hemodynamics: Benidipine dilates both afferent and efferent glomerular arterioles, which can lead to a reduction in intraglomerular pressure and a decrease in proteinuria.[2]

-

Reducing Oxidative Stress: Benidipine has been shown to possess antioxidant properties, mitigating oxidative stress-induced renal injury.[3]

-

Anti-inflammatory and Anti-fibrotic Effects: Benidipine can suppress inflammation and the progression of renal fibrosis, key pathological features of chronic kidney disease (CKD).

-

Inhibition of the Rho-Kinase Pathway: Benidipine has been demonstrated to inhibit the Rho-kinase (ROCK) signaling pathway, which is implicated in epithelial-mesenchymal transition (EMT) and renal interstitial fibrosis in diabetic nephropathy.[4][5][6]

Recommended Animal Models for Nephroprotection Studies

The choice of animal model is critical for accurately assessing the nephroprotective effects of benidipine and should align with the specific aspects of kidney disease being investigated. Rodent models, particularly rats and mice, are widely used due to their physiological similarities to humans in terms of renal function and disease progression.[7]

| Animal Model | Disease Induction | Key Pathological Features | Recommended Use |

| 5/6 Nephrectomy | Surgical removal of 5/6th of the renal mass.[8][9][10][11] | Progressive glomerulosclerosis, tubulointerstitial fibrosis, hypertension, proteinuria, and a decline in glomerular filtration rate (GFR).[8] | To model progressive chronic kidney disease and renal failure. |

| Streptozotocin (STZ)-Induced Diabetic Nephropathy | Single or multiple intraperitoneal injections of streptozotocin to induce hyperglycemia.[12][13][14][15][16] | Hyperglycemia, albuminuria, glomerular basement membrane thickening, mesangial expansion, and renal fibrosis.[13] | To investigate the effects of benidipine on the progression of diabetic kidney disease. |

| Renal Ischemia-Reperfusion (I/R) Injury | Temporary clamping of the renal artery followed by reperfusion.[17][18][19][20][21] | Acute tubular necrosis, inflammation, and oxidative stress, which can lead to acute kidney injury (AKI).[17][18] | To assess the protective effects of benidipine against acute ischemic renal injury. |

| Salt-Loaded Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) | Genetically hypertensive rats fed a high-salt diet. | Severe hypertension, proteinuria, glomerulosclerosis, and renal inflammation.[3][22] | To evaluate the impact of benidipine on hypertensive nephropathy. |

Benidipine Dosing and Administration in Rat Models

Oral administration is the most common route for benidipine in preclinical studies, reflecting its clinical use.

| Parameter | Recommendation |

| Dosage Range | 1 - 10 mg/kg/day, administered orally (p.o.).[3][23][24] |

| Vehicle | 0.3% - 0.5% carboxymethyl cellulose (CMC) solution. |

| Frequency | Once daily. |

| Duration | 4 - 12 weeks, depending on the animal model and study objectives. |

Experimental Protocols

5/6 Nephrectomy Model in Rats

This model is a well-established surgical approach to induce chronic kidney disease.[8][9]

Protocol:

-

Anesthesia: Anesthetize male Sprague-Dawley or Wistar rats (200-250g) with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

First Stage - Unilateral Nephrectomy:

-

Make a flank incision to expose the right kidney.

-

Ligate the renal artery, vein, and ureter, and then remove the entire right kidney.

-

Suture the muscle and skin layers.

-

Allow a one-week recovery period.

-

-

Second Stage - Subtotal Nephrectomy of the Left Kidney:

-

Expose the left kidney through a flank incision.

-

Ligate two of the three branches of the left renal artery, or surgically resect the upper and lower thirds of the kidney, to induce infarction of approximately 2/3 of the kidney.[9]

-

Suture the incision.

-

-

Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery.

-

Benidipine Treatment: Begin oral administration of benidipine one week after the second surgery and continue for the duration of the study (typically 6-12 weeks).

-

Sham Control: Perform sham surgeries by exposing the kidneys without performing the nephrectomies.

Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats

This model is widely used to study the renal complications of type 1 diabetes.[12][13]

Protocol:

-

Induction of Diabetes:

-

Confirmation of Diabetes:

-

Measure blood glucose levels 48-72 hours after STZ injection.

-

Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[16]

-

-

Benidipine Treatment:

-

Allow a stabilization period of 1-2 weeks after diabetes confirmation.

-

Initiate daily oral administration of benidipine and continue for the study duration (typically 8-12 weeks).

-

-

Control Groups: Include a non-diabetic control group (vehicle injection) and a diabetic control group (STZ injection, vehicle for benidipine).

Renal Ischemia-Reperfusion (I/R) Injury Model in Rats

This model is used to investigate acute kidney injury.[17][18]

Protocol:

-

Anesthesia: Anesthetize male rats as described previously.

-

Surgical Procedure:

-

Reperfusion:

-

Remove the clamps to allow reperfusion of the kidneys.

-

Suture the abdominal wall and skin.

-

-

Benidipine Treatment: Administer benidipine intravenously (i.v.) or orally prior to the ischemic insult.

-

Sham Control: Perform the same surgical procedure without clamping the renal arteries.

-

Assessment: Euthanize animals at various time points after reperfusion (e.g., 24, 48 hours) for sample collection.

Assessment of Nephroprotective Effects

A combination of functional, biochemical, and histological endpoints should be evaluated.

| Parameter | Method |

| Renal Function | |

| Serum Creatinine (SCr) | Biochemical assay |

| Blood Urea Nitrogen (BUN) | Biochemical assay |

| 24-hour Urinary Protein Excretion | Metabolic cages and biochemical assay |

| Glomerular Filtration Rate (GFR) | Inulin or creatinine clearance |

| Oxidative Stress Markers | |

| Renal Tissue Malondialdehyde (MDA) | TBARS assay |

| Renal Tissue Superoxide Dismutase (SOD) | Enzyme activity assay |

| Renal Tissue Glutathione (GSH) | Biochemical assay |

| Histopathology | |

| Glomerulosclerosis | Periodic acid-Schiff (PAS) staining |

| Tubulointerstitial Fibrosis | Masson's trichrome or Sirius red staining[25][26][27][28] |

| Tubular Injury | Hematoxylin and eosin (H&E) staining |

| Molecular Markers | |

| Fibrotic Markers (e.g., TGF-β1, Collagen I, α-SMA) | Western blot, Real-time PCR, Immunohistochemistry[29][30][31] |

| Epithelial-Mesenchymal Transition (EMT) Markers (e.g., E-cadherin, Vimentin) | Western blot, Immunohistochemistry[32][33][34][35][36] |

| Inflammatory Markers (e.g., TNF-α, IL-6) | ELISA, Real-time PCR |

Visualizing Workflows and Signaling Pathways

Experimental Workflow

Caption: General experimental workflow for assessing the nephroprotective effects of benidipine.

Signaling Pathways of Benidipine's Nephroprotective Action

References

- 1. researchgate.net [researchgate.net]

- 2. Renoprotective effects of the L-/T-type calcium channel blocker benidipine in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benidipine, a dihydropyridine L-type/T-type calcium channel blocker, affords additive benefits for prevention of cardiorenal injury in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benidipine protects kidney through inhibiting ROCK1 activity and reducing the epithelium-mesenchymal transdifferentiation in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rho GTPases in kidney physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benidipine Protects Kidney through Inhibiting ROCK1 Activity and Reducing the Epithelium-Mesenchymal Transdifferentiation in Type 1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal models of chronic kidney disease: Screening tool to investigate nephroprotective effects of natural products - Int J Pharm Chem Anal [ijpca.org]

- 8. gubra.dk [gubra.dk]

- 9. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat [jove.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. An optimized 5/6 nephrectomy mouse model based on unilateral kidney ligation and its application in renal fibrosis research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nephroprotective Effect of Adropinin Against Streptozotocin-Induced Diabetic Nephropathy in Rats: Inflammatory Mechanism and YAP/TAZ Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways [frontiersin.org]

- 17. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury | In Vivo [iv.iiarjournals.org]

- 18. Renal Ischemia-Reperfusion Model - Creative Biolabs [creative-biolabs.com]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Ischemia-reperfusion-induced acute kidney injury [protocols.io]

- 21. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Benidipine, a long-acting calcium-channel blocker, prevents the progression to end-stage renal failure in a rat mesangioproliferative glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Diagnosis and assessment of renal fibrosis: the state of the art | Swiss Medical Weekly [smw.ch]

- 28. Diagnosis and assessment of renal fibrosis: the state of the art [smw.ch]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. spandidos-publications.com [spandidos-publications.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. Mesenchymal stem cells ameliorate renal fibrosis by galectin-3/Akt/GSK3β/Snail signaling pathway in adenine-induced nephropathy rat - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Benidipine Hydrochloride in Animal Models of Diabetic Nephropathy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benidipine hydrochloride in preclinical animal models of diabetic nephropathy. The information collated from peer-reviewed studies offers insights into its therapeutic potential, mechanisms of action, and detailed experimental protocols to facilitate further research.

Introduction

Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease. The pathogenesis is complex, involving hemodynamic and metabolic factors that lead to glomerular hypertrophy, basement membrane thickening, mesangial expansion, and ultimately, glomerulosclerosis and tubulointerstitial fibrosis. This compound, a long-acting dihydropyridine calcium channel blocker, uniquely inhibits L-type, T-type, and N-type calcium channels.[1][2] This triple-blocking action confers potential renoprotective effects beyond blood pressure reduction, making it a subject of interest in diabetic nephropathy research.[3][4] Studies in animal models have demonstrated its ability to ameliorate renal injury through various mechanisms, including inhibition of the Rho-kinase pathway, reduction of oxidative stress, and anti-inflammatory effects.[5][6]

Data Presentation: Efficacy of Benidipine in Animal Models

The following tables summarize the key quantitative findings from studies investigating the effects of benidipine in animal models of diabetic and renal injury.

Table 1: Effects of Benidipine on Renal Function and Proteinuria

| Animal Model | Treatment Group | Dose | Duration | Change in Urinary Protein Excretion | Change in Serum Creatinine | Reference |

| Streptozotocin-induced diabetic Wistar rats | Benidipine | Not specified | 12 weeks | Significantly attenuated increase compared to diabetic control | Not significantly different from diabetic control | [7] |

| Uninephrectomized streptozotocin diabetic Wistar-Kyoto rats | Benidipine | Not specified | 12 weeks | Significantly reduced compared to diabetic control | Not specified | [7] |